N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring, a dimethylamino group, and an imidazo[1,2-a]pyridine core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and imidazo[1,2-a]pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated precursors, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles or electrophiles, catalysts like palladium or copper complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or ketones, while reduction can produce amine derivatives
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-imidazo[1,2-a]pyridine: Similar structure but lacks the methyl group on the imidazo[1,2-a]pyridine ring.
N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyrimidine: Similar structure but contains a pyrimidine ring instead of a pyridine ring.
Uniqueness: N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and structural features. The presence of the benzodioxole ring, dimethylamino group, and imidazo[1,2-a]pyridine core imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H22N4O2/c1-15-5-4-6-21-25-22(16-7-10-18(11-8-16)26(2)3)23(27(15)21)24-17-9-12-19-20(13-17)29-14-28-19/h4-13,24H,14H2,1-3H3 |
InChI Key |
GQSJNQVQMMMSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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